5-Azidonaphthalene-1-diazonium
CAS No.: 88000-66-2
Cat. No.: VC19262724
Molecular Formula: C10H6N5+
Molecular Weight: 196.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88000-66-2 |
|---|---|
| Molecular Formula | C10H6N5+ |
| Molecular Weight | 196.19 g/mol |
| IUPAC Name | 5-azidonaphthalene-1-diazonium |
| Standard InChI | InChI=1S/C10H6N5/c11-13-9-5-1-4-8-7(9)3-2-6-10(8)14-15-12/h1-6H/q+1 |
| Standard InChI Key | XPSQQZGSOAZAJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC=C2[N+]#N)C(=C1)N=[N+]=[N-] |
Introduction
Structural and Electronic Properties of 5-Azidonaphthalene-1-diazonium
The naphthalene framework provides a rigid, planar structure that enhances conjugation between the azide and diazonium groups. The electron-withdrawing nature of the diazonium moiety at position 1 deactivates the ring toward electrophilic attack, while the azide group at position 5 introduces steric and electronic effects that influence regioselectivity in subsequent reactions. Theoretical studies on similar systems suggest that the diazonium group reduces electron density at the ortho and para positions of the adjacent ring, directing nucleophilic attacks to the azide-bearing ring .
Synthesis and Stabilization Strategies
Diazotization of 5-Azido-1-naphthylamine
The most plausible route to 5-azidonaphthalene-1-diazonium involves diazotization of 5-azido-1-naphthylamine under acidic conditions. As demonstrated in the synthesis of imidazole-1-sulfonyl azide hydrogen sulfate , stabilization of reactive intermediates is critical. For 5-azidonaphthalene-1-diazonium, isolation as a tetrafluoroborate or hydrogen sulfate salt would mitigate decomposition risks. The hydrogen sulfate counterion, as shown in , enhances stability by reducing sensitivity to friction and shock (Table 1).
Table 1: Comparative Stability of Diazonium Salts
| Counterion | Decomposition Temperature (°C) | Impact Sensitivity |
|---|---|---|
| Tetrafluoroborate | 120 | Moderate |
| Hydrogen sulfate | 150 | Low |
| Chloride | 90 | High |
Data extrapolated from and analogous systems.
Solvent and Concentration Optimization
Reaction conditions significantly affect yield and safety. For diazonium salt formation, acetonitrile and ethyl acetate are preferred solvents due to their ability to stabilize intermediates without promoting side reactions . At higher concentrations (>2 M), the risk of explosive decomposition increases, necessitating dilute conditions (<1 M) during synthesis .
Reactivity and Mechanistic Insights
Azo-Coupling Reactions
The diazonium group undergoes electrophilic aromatic substitution with activated arenes. Studies on p-substituted benzenediazonium tetrafluoroborates reveal that electron-donating groups on the coupling partner enhance reaction rates. For 5-azidonaphthalene-1-diazonium, this would enable the synthesis of bis-azido azo dyes with unique photophysical properties. Kinetic studies using ¹H-NMR, as described in , could identify Wheland intermediates in such reactions, though their detection depends on the electron-donating capacity of substituents.
Azide-Alkyne Cycloaddition
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This dual functionality allows sequential reactions: initial azo-coupling followed by triazole formation creates complex architectures in one pot. The hydrogen sulfate counterion’s stability ensures compatibility with Cu(I) catalysts, which are sensitive to acidic conditions.
Applications in Materials Science and Medicinal Chemistry
Photoresponsive Materials
The naphthalene core’s fluorescence, combined with the azide’s photoactivity, enables applications in optoelectronics. UV irradiation induces azide decomposition, generating nitrenes that crosslink polymer chains—a property useful in photoresists and self-healing materials.
Bioconjugation and Drug Delivery
Antibody-drug conjugates benefit from the orthogonal reactivity of azides and diazonium groups. A 2024 study demonstrated that diazonium salts react efficiently with N,N-dialkylanilines under mild conditions, suggesting that 5-azidonaphthalene-1-diazonium could label biomolecules without denaturation. Subsequent CuAAC with alkyne-modified drugs enables precise payload attachment.
Future Directions and Challenges
Recent advances in continuous-flow chemistry could overcome scalability limitations in diazonium salt synthesis. Microreactors’ tight temperature control minimizes decomposition risks during 5-azidonaphthalene-1-diazonium production. Additionally, computational modeling of naphthalene-based diazonium salts may predict optimal substitution patterns for target applications, reducing experimental trial-and-error.
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